Product packaging for 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one(Cat. No.:CAS No. 448211-19-6)

1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B3267349
CAS No.: 448211-19-6
M. Wt: 163.18 g/mol
InChI Key: OVWBQWBQVPLMHD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[4,5-b]pyridine Derivatives in Medicinal Chemistry

The exploration of imidazopyridine derivatives in medicinal chemistry is a field with deep historical roots. The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has long been a driving force for its investigation. researchgate.netnih.govdntb.gov.uaresearchgate.netnih.gov This resemblance allows these synthetic compounds to interact with biological systems and various enzymes and receptors, making them prime candidates for drug discovery. dntb.gov.uaprepchem.com

One of the foundational moments in the synthesis of imidazopyridines was the work of Tschitschibabin in 1925, who developed a method for their production. prepchem.com Over the decades, synthetic methodologies have been refined, leading to more efficient and diverse ways to create these compounds. nih.gov The journey of imidazopyridine derivatives has seen them evolve from simple curiosities to key components in the development of drugs for a wide array of conditions. While some of the most well-known drugs, such as zolpidem and alpidem, belong to the imidazo[1,2-a]pyridine (B132010) isomeric class, the imidazo[4,5-b]pyridine scaffold has been the subject of intense and fruitful research, leading to compounds with a broad spectrum of biological activities. nih.gov

Significance of the Imidazo[4,5-b]pyridine Scaffold in Drug Discovery and Chemical Biology

The imidazo[4,5-b]pyridine moiety is a versatile and important pharmacophore in modern drug discovery. researchgate.netresearchgate.net Its significance is highlighted by the wide range of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as antiviral, antifungal, antibacterial, and antiproliferative agents. dntb.gov.uaresearchgate.netresearchgate.net The ability of the imidazo[4,5-b]pyridine core to serve as a scaffold for diverse chemical modifications has allowed for the fine-tuning of its biological effects.

A notable area of research has been the development of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. nih.govnih.gov For instance, they have been explored as inhibitors of Aurora kinases and p21-activated kinase 4 (PAK4), both of which are important targets in cancer therapy. nih.govnih.gov Furthermore, their utility extends to other therapeutic areas, with derivatives being investigated as GABAA receptor modulators, proton pump inhibitors, and agents targeting inflammatory pathways. researchgate.netnih.gov The structural features of the imidazo[4,5-b]pyridine scaffold make it a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic candidates. nih.gov

Specific Focus on the 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Core Structure and its Analogues

The core structure of this compound represents a specific subset of the broader imidazo[4,5-b]pyridine family, characterized by an ethyl group at the N1 position and a carbonyl group at the C2 position, forming a lactam ring. While extensive research on this exact molecule is not widely published, studies on its core structure, 1H-imidazo[4,5-b]pyridin-2(3H)-one, and its N-alkylated analogues provide significant insights.

Research into N-alkylation of the imidazo[4,5-b]pyridine system has shown that the process can be complex and often results in a mixture of regioisomers, with alkylation occurring at different nitrogen atoms within the heterocyclic ring. mdpi.com The synthesis of specific N-alkylated derivatives like the 1-ethyl variant requires carefully controlled reaction conditions to achieve the desired regioselectivity.

A significant finding in the study of the imidazo[4,5-b]pyridin-2(3H)-one core is its identification as a potent inhibitor of cyclic AMP phosphodiesterase III (cAMP PDE III). nih.gov This discovery highlights the potential of this scaffold in the development of cardiovascular drugs. The synthesis of these compounds can be achieved through methods such as the Curtius rearrangement of 2-aminopyridine-3-carboxylic acids. nih.gov

Furthermore, the imidazo[4,5-b]pyridin-2(3H)-one moiety has been incorporated into acyclic phosphonate (B1237965) nucleoside analogues with the aim of evaluating their antiviral and cytotoxic properties. researchgate.net This line of research underscores the versatility of this core structure in the design of molecules targeting fundamental cellular processes. An analogue, 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been synthesized and its crystal structure determined, providing valuable structural information for this class of compounds.

Compound/Core Structure Key Research Finding Potential Application
1H-Imidazo[4,5-b]pyridin-2(3H)-onePotent inhibitor of cAMP PDE III nih.govCardiovascular diseases
1H-Imidazo[4,5-b]pyridin-2(3H)-oneIncorporated into antiviral nucleoside analogues researchgate.netAntiviral therapy
N-Alkylated Imidazo[4,5-b]pyridinesSynthesis can be non-selective, yielding multiple regioisomers mdpi.comSynthetic methodology development
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneSynthesis and structural characterization performedFoundational data for drug design

Overview of Research Trajectories for 1H-Imidazo[4,5-b]pyridin-2(3H)-one Derivatives

The research trajectories for derivatives of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core are primarily guided by its demonstrated biological activities. The initial discovery of their potent cAMP PDE III inhibitory activity has paved the way for further exploration in the cardiovascular field. nih.gov Structure-activity relationship (SAR) studies are a logical progression, aiming to optimize the potency and selectivity of these inhibitors by modifying the substituents on the heterocyclic ring system.

Another significant research direction is in the field of oncology. The structural similarity to purines and the known anticancer activity of various imidazo[4,5-b]pyridine derivatives suggest that the 1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold could be a valuable template for the design of new anticancer agents. nih.gov Investigations into their potential as kinase inhibitors or as cytotoxic agents are active areas of research.

The development of antiviral agents based on the 1H-imidazo[4,5-b]pyridin-2(3H)-one core is also a promising avenue. researchgate.net The synthesis of nucleoside analogues incorporating this scaffold is a testament to the efforts to create novel compounds that can interfere with viral replication.

Future research will likely focus on:

Optimization of Synthetic Routes: Developing more efficient and regioselective methods for the synthesis of N-alkylated derivatives like this compound.

Elucidation of Mechanism of Action: Detailed biological studies to understand how these compounds exert their effects at a molecular level.

Expansion of Biological Screening: Testing these derivatives against a wider range of biological targets to uncover new therapeutic applications.

The following table summarizes some of the research findings for various imidazo[4,5-b]pyridine derivatives, providing a broader context for the potential of the this compound analogue.

Derivative Type Biological Target/Activity Research Focus
2,6-disubstituted imidazo[4,5-b]pyridinesAntiproliferative activity nih.govCancer research
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferative, antibacterial, antiviral activity mdpi.comInfectious diseases and cancer
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9 inhibitory activity nih.govCancer research
Imidazo[4,5-b]pyridine-oxadiazole hybridsMicrotubule polymerization inhibition nih.govCancer research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B3267349 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 448211-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-11-6-4-3-5-9-7(6)10-8(11)12/h3-5H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBQWBQVPLMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Imidazo 4,5 B Pyridin 2 3h One Analogues

Strategies for the Construction of the Imidazo[4,5-b]pyridine Ring System

The assembly of the fused imidazo[4,5-b]pyridine skeleton is a cornerstone of obtaining derivatives like 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. The most prevalent synthetic routes involve the condensation of 2,3-diaminopyridines with various carbonyl compounds. nih.gov However, more advanced and efficient methods have been developed to construct this biologically significant scaffold. researchgate.netrjraap.com

Ring-Closing Reactions via Reductive Cyclization of Nitro Precursors

A robust method for creating the imidazo[4,5-b]pyridine system involves the reductive cyclization of appropriately substituted nitro compounds. This strategy can be approached in two ways: forming the pyridine (B92270) ring onto a pre-existing nitro-imidazole or constructing the imidazole (B134444) ring from a nitropyridine precursor.

One synthetic route describes the formation of substituted imidazo[4,5-b]pyridinones through the reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org These precursors undergo cyclization upon reduction, which can be achieved by catalytic hydrogenation over palladium or by using sodium borohydride (B1222165) with palladium, to yield highly oxygenated imidazo[4,5-b]pyridinone derivatives. rsc.org

Alternatively, starting from substituted pyridines, the reductive cyclization of 2-nitro-3-aminopyridine with ketones, using a reducing agent like SnCl₂·2H₂O, provides a pathway to imidazopyridine scaffolds. mdpi.com The reaction is thought to proceed through the formylation of the aniline (B41778) nitrogen, followed by the reduction of the nitro group and subsequent cyclization. mdpi.com

Table 1: Examples of Reductive Cyclization Precursors and Products

Starting Material (Precursor)ReagentsProduct TypeReference
4-Nitro-1H-imidazole-5-carbonyl chlorides and activated methylene (B1212753) compoundsMagnesium ethoxide, then Pd/C, H₂ or NaBH₄/Pd4-Hydroxyimidazo[4,5-b]pyridinones rsc.org
2-Nitro-3-aminopyridine and substituted acetophenonesSnCl₂·H₂O, Formic Acid1H-Imidazo[4,5-b]pyridines mdpi.com

Tandem Reaction Protocols from Substituted Pyridines

Tandem, or one-pot, reactions offer a highly efficient and environmentally friendly approach to complex molecules by minimizing purification steps and reducing waste. A notable tandem protocol for constructing the imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine (B167233). acs.orgscribd.com

This method involves a sequence of reactions in a single pot:

S-N-Ar Reaction : 2-chloro-3-nitropyridine reacts with a primary amine.

In Situ Reduction : The nitro group of the resulting intermediate is reduced to an amino group.

Heteroannulation : The diamine intermediate then undergoes cyclization with an aldehyde to form the final functionalized imidazo[4,5-b]pyridine. acs.orgresearchgate.net

This process is praised for its simplicity, the high availability of starting materials, and its green credentials, often using a water-isopropanol medium. acs.orgresearchgate.net The entire sequence requires only a single chromatographic purification step. acs.org

Table 2: Tandem Synthesis of Functionalized Imidazo[4,5-b]pyridines

Pyridine PrecursorAmineAldehydeResulting SubstituentsReference
2-Chloro-3-nitropyridinePropylamine4-Chlorobenzaldehyde3-propyl, 2-(4-chlorophenyl) acs.org
2-Chloro-3-nitropyridineButylaminePyridine-3-carboxaldehyde3-butyl, 2-(pyridin-3-yl) acs.org
2-Chloro-3-nitropyridine3-MethoxypropylamineBenzaldehyde3-(3-methoxypropyl), 2-phenyl acs.org

Vicarious Nucleophilic Substitution of Hydrogen Approaches

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic rings, including the synthesis of heteroaromatic systems. researchgate.netthieme-connect.de The reaction involves the addition of a carbanion, which carries a leaving group, to an electrophilic aromatic ring. This is followed by a base-induced elimination to yield the hydrogen substitution product. thieme-connect.denih.gov

A synthetic route to a new imidazo[4,5-b]pyridin-5-one utilizes VNS as a key step. researchgate.netcrossref.org The process starts with 4(5)-nitro-1H-imidazole. After N-benzylation, the resulting 1-benzyl-4-nitro-1H-imidazole undergoes a VNS reaction with the carbanion generated from chloroform (B151607) and potassium tert-butoxide. Subsequent chemical transformations, including hydrolysis and a Knoevenagel condensation, followed by reduction and cyclization, afford the target ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate. researchgate.net

Catalyzed Cyclization Methods (e.g., Al³⁺-exchanged K10 clay)

The use of solid acid catalysts provides an environmentally benign and efficient alternative to traditional homogeneous catalysts. Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully employed as a reusable heterogeneous catalyst for the synthesis of imidazopyridine derivatives via intramolecular cyclization. researchgate.netlookchem.com This method is noted for its excellent yields, tolerance of various functional groups, and mild reaction conditions. mdpi.comresearchgate.net

The catalyst is cost-effective, non-toxic, and can be reused multiple times with only a slight decrease in yield. researchgate.netlookchem.com This approach has been used to synthesize a series of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines, demonstrating its utility in generating N-alkylated analogues. researchgate.netlookchem.com

Table 3: Al³⁺-K10 Clay Catalyzed Synthesis of Imidazopyridines

SubstrateCatalystKey TransformationYieldReference
Diamine and Carboxylic Acid PrecursorsAl³⁺-exchanged K10 clayIntramolecular CyclizationExcellent (80-93%) mdpi.comresearchgate.netlookchem.com

Reactions with Aldehydes and Ketones

A classical and versatile method for constructing the imidazole portion of the imidazo[4,5-b]pyridine system is the condensation of a 2,3-diaminopyridine (B105623) with an aldehyde or a ketone. nih.govnih.gov This reaction allows for the direct introduction of a wide variety of substituents at the 2-position of the heterocyclic core.

For instance, oxidative cyclization of 5,6-diaminopyridines with various aryl aldehydes can produce the corresponding 2-aryl-imidazo[4,5-b]pyridines. nih.gov Similarly, reacting 2,3-diaminopyridine with sodium bisulfite adducts of different benzaldehydes also yields 2-substituted imidazo[4,5-b]pyridines. nih.gov The reaction of 2-acetylimidazo[4,5-b]pyridine with aromatic aldehydes leads to the formation of α,β-unsaturated ketones, demonstrating further functionalization possibilities. nih.gov This fundamental reaction has been utilized to synthesize a range of derivatives for biological screening. nih.govnih.gov

Regioselective Synthesis and Isomer Control for 1H-Imidazo[4,5-b]pyridin-2(3H)-one Derivatives

The synthesis of a specific isomer such as this compound presents a significant challenge in regioselectivity. nih.gov The 1H-imidazo[4,5-b]pyridin-2(3H)-one core contains two nitrogen atoms in the imidazole ring (N1 and N3) that can be alkylated, potentially leading to a mixture of N1 and N3 isomers.

Controlling the site of alkylation is therefore critical. The outcome of the reaction can be influenced by several factors, including the choice of the alkylating agent, the base, solvent, and the substituents already present on the heterocyclic core. For example, the alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with agents like 4-chlorobenzyl bromide or butyl bromide under basic conditions (K₂CO₃ in DMF) has been studied, revealing the formation of different regioisomers. nih.gov Similarly, alkylation of 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide or propargyl bromide has been shown to yield the corresponding 3-alkylated products. uctm.edu

The synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines using an Al³⁺-K10 clay catalyst highlights this regioselectivity issue, as it favors the N3 position. lookchem.com Achieving selective synthesis of the 1-ethyl isomer requires careful optimization of reaction conditions to direct the ethyl group to the desired N1 position, a common challenge in the synthesis of N1-substituted imidazo[4,5-b]pyridine derivatives. nih.gov

Functionalization and Derivatization of the 1H-Imidazo[4,5-b]pyridin-2(3H)-one Nucleus

The imidazo[4,5-b]pyridin-2(3H)-one core offers multiple sites for chemical modification, including the nitrogen atoms of the imidazole ring, the carbon positions on the pyridine moiety, and the C2-position of the imidazole ring. Strategic functionalization at these sites is key to modulating the physicochemical and pharmacological properties of the resulting derivatives.

The nitrogen atoms at the N1 and N3 positions of the imidazo[4,5-b]pyridin-2(3H)-one ring system are common targets for alkylation and acylation, yielding a variety of derivatives. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions, the nature of the substrate, and the electrophile used. researchgate.netresearchgate.net

N-alkylation is frequently carried out using alkyl halides in the presence of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF). uctm.edunih.gov The use of phase-transfer catalysis (PTC) conditions, employing reagents like tetra-n-butylammonium bromide (TBAB), has been shown to facilitate these reactions. uctm.eduresearchgate.net Studies have shown that alkylation can lead to a mixture of regioisomers, with substitution occurring at the N1, N3, and even the N4 position of the pyridine ring. researchgate.net For instance, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated derivatives under phase transfer catalysis conditions can yield both N3 and N4 regioisomers. researchgate.net The structural assignment of these isomers is typically confirmed using advanced NMR techniques like 2D-NOESY. nih.govfabad.org.tr

N-acylation provides another route to functionalize the nitrogen centers. A documented example is the acylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with acetyl chloride. nih.gov This reaction, conducted in DMF with K2CO3 and a phase-transfer catalyst, leads to the corresponding N-acetylated product. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions
Starting MaterialReagent(s)ConditionsPosition(s) FunctionalizedProduct Type
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(Chloromethyl)benzene, Ethyl 2-bromoacetatePhase Transfer Catalysis (PTC)N1, N3, N4N-Alkylated regioisomers
Imidazo[4,5-b]pyridines4-Chlorobenzyl bromide, Butyl bromideK₂CO₃, DMFN4, N3N-Alkylated regioisomers
6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-oneAcetyl chlorideK₂CO₃, TBAB, DMF, refluxN-acetylN-Acylated product

Introducing substituents onto the pyridine portion of the 1H-imidazo[4,5-b]pyridin-2(3H)-one nucleus allows for significant structural diversification. Functionalization at the C5, C6, and C7 positions can be achieved through various synthetic strategies, although direct C-H functionalization at these distal positions can be challenging. nih.gov

Halogenated derivatives, particularly at the C6 position, serve as versatile intermediates for further modifications. For example, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a common starting material that can be synthesized and subsequently used in coupling reactions. nih.gov The bromine atom at the C6 position can be leveraged for introducing a wide range of substituents via cross-coupling chemistry. nih.gov

Recent methodologies have also enabled the direct introduction of aryl groups at the C7 position. One such approach involves a photocatalytic C(sp²)−C(sp²) cross-coupling reaction to synthesize 7-aryl-1H-imidazo[4,5-b]pyridines under mild conditions. researchgate.net This highlights the progress in developing selective methods for functionalizing specific positions on the pyridine ring.

Table 2: Functionalization of the Pyridine Moiety
Target PositionMethodologyKey Intermediate/ReagentType of Substituent Introduced
C6Halogenation followed by cross-coupling6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneVarious aryl, alkyl, or amino groups
C7Photocatalytic C(sp²)−C(sp²) cross-couplingArylboronic acidsAryl groups

The C2 position of the imidazole ring is a key site for introducing structural diversity into the imidazo[4,5-b]pyridin-2-one scaffold. A common strategy involves the initial synthesis of 2-halo-imidazo[4,5-b]pyridines, which then act as electrophilic partners in cross-coupling reactions. mdpi.com This allows for the attachment of a wide array of aryl and heteroaryl groups.

For instance, 2-halo-3-alkyl imidazo[4,5-b]pyridines can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. mdpi.com This method is compatible with electron-rich, electron-poor, and heteroarylboronic acids, demonstrating broad substrate scope. mdpi.com Similarly, Buchwald-Hartwig cross-coupling reactions between 2-halo imidazo[4,5-b]pyridines and nucleophiles like pyridones have been successfully employed to generate C2-substituted analogues. researchgate.net The choice of palladium catalyst and ligand, such as Xantphos, is crucial for the efficiency of these transformations. nih.govresearchgate.net

Beyond C-C and C-N bond formation, the C2 position can be modified to introduce other functional groups. For example, the synthesis of imidazo[4,5-b]pyridine-2-thiones has been reported, which can serve as precursors for other derivatives. mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the functionalization of the imidazo[4,5-b]pyridin-2(3H)-one nucleus. rsc.orgnih.gov These reactions enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, providing access to a vast chemical space. rsc.org

The Suzuki-Miyaura coupling is a prominent method for C-C bond formation, typically involving the reaction of a halo-substituted imidazopyridine with a boronic acid derivative. mdpi.com This has been used for the rapid derivatization of the imidazopyridine core, for example, in the synthesis of 2-aryl/heteroaryl imidazo[4,5-b]pyridines from their 2-halo precursors. mdpi.com

For C-N bond formation, the Buchwald-Hartwig amination is a powerful technique. researchgate.net It has been utilized to couple 2-halo imidazo[4,5-b]pyridines with various nitrogen-containing nucleophiles, including enolizable heterocycles, to produce a range of C2-amino substituted analogues. researchgate.net Furthermore, palladium-catalyzed amidation of 2-chloro-3-amino-pyridines followed by cyclization offers a direct route to the imidazo[4,5-b]pyridine scaffold itself. organic-chemistry.org The Sonogashira cross-coupling reaction has also been applied for the alkynylation of 2-halo-3-alkyl imidazo[4,5-b]pyridines, further expanding the synthetic utility of these intermediates. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on the Imidazo[4,5-b]pyridine Core
Reaction NameBond FormedCoupling PartnersCatalyst/Ligand System (Example)
Suzuki-MiyauraC-C2-Halo-imidazopyridine + Arylboronic acid(A-taphos)₂PdCl₂
Buchwald-HartwigC-N2-Halo-imidazopyridine + Pyridone nucleophilePd(OAc)₂ / Xantphos
SonogashiraC-C (alkyne)2-Halo-imidazopyridine + Terminal alkynePdCl₂(PCy₃)₂
Amidation/CyclizationC-N2-Chloro-3-aminopyridine + Primary amidePd catalyst / Me₄tBu-XPhos

Modern Approaches to Sustainable Synthesis of Imidazo[4,5-b]pyridin-2(3H)-one Structures

In line with the principles of green chemistry, modern synthetic approaches are increasingly focused on developing more sustainable and efficient methods for preparing imidazo[4,5-b]pyridin-2(3H)-one derivatives. These strategies aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reactions. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions on the imidazo[4,5-b]pyridine core, have been successfully performed under microwave irradiation, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com

Visible-light photocatalysis represents another modern and sustainable approach. mdpi.com This method uses light as a clean energy source to drive chemical transformations at room temperature. It has been effectively applied to the C(sp²)−C(sp²) cross-coupling for the synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines, offering a mild alternative to traditional transition-metal-catalyzed methods. researchgate.net

The use of environmentally benign solvents is also a key aspect of sustainable synthesis. A highly efficient and clean procedure for synthesizing the imidazo[4,5-b]pyridine scaffold has been developed using a mixture of water and isopropyl alcohol (H₂O-IPA) as a green solvent system. researchgate.net This approach involves a tandem sequence of an SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation, providing the functionalized products with only a single chromatographic purification step. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for 1 Ethyl 1h Imidazo 4,5 B Pyridin 2 3h One and Analogues

Elucidation of Key Pharmacophoric Elements for Target Binding

The pharmacophoric elements of imidazo[4,5-b]pyridine derivatives are crucial for their interaction with specific biological targets. The core fused heterocyclic system itself is a key pharmacophore. nih.govmdpi.comresearchgate.net Key elements that modulate activity include:

The Imidazo[4,5-b]pyridine Core : This scaffold acts as a purine (B94841) isostere and is fundamental for biological activity. researchgate.netresearchgate.net Its ability to engage in hydrogen bonding and π–π stacking is central to target binding. mdpi.com

Substituents on the Pyridine (B92270) Ring : Modifications on the pyridine portion of the scaffold significantly influence activity. For instance, the introduction of a bromine atom has been shown to markedly increase the antiproliferative activity of certain derivatives. mdpi.com

Groups at the 2-position : The substituent at this position is a major determinant of the compound's biological role. For example, derivatives with an amidino-substituted phenyl ring at the 2-position have demonstrated potent and selective antiproliferative effects against colon carcinoma. mdpi.comresearchgate.netnih.gov

Nitrogen Substitution : The position of alkyl or aryl groups on the nitrogen atoms of the imidazole (B134444) ring (N1, N3) or the pyridine ring (N4) dictates the compound's properties and can lead to different regioisomers with distinct biological profiles. nih.gov

Influence of N1-Substitution (e.g., Ethyl Group) on Biological Efficacy and Selectivity

Alkylation at the N1 position of the imidazo[4,5-b]pyridin-2(3H)-one ring system is a critical strategy for tuning the biological efficacy and selectivity of these compounds. The introduction of an ethyl group, as in the title compound, is part of a broader exploration of N-alkyl derivatives to optimize pharmacological properties. mdpi.comresearchgate.net

The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of monoalkylated products at different nitrogen atoms. mdpi.com However, controlling the regioselectivity is essential as the position of the alkyl group can have a profound impact on biological activity. For instance, in the development of angiotensin II receptor antagonists, a 2-ethyl-3-substituted-3H-imidazo[4,5-b]pyridine derivative was identified as a potent agent. researchgate.net Another example is Ethyl 4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate, which features a substituted ethyl carboxylate moiety on the piperidine (B6355638) ring attached at the N1 position. ncats.io

Studies on related imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors showed that the nature of the N1-substituent is key for potency. nih.gov Small alkyl groups, such as isobutyl and cyclohexyl, at the N1-position were found to be favorable for activity against glioblastoma cell lines. nih.gov This highlights the general principle that the size, lipophilicity, and electronic nature of the N1-substituent are critical parameters for optimizing ligand-target interactions.

Role of the 2(3H)-one Carbonyl in Molecular Interactions and Potency

The carbonyl group at the 2-position of the imidazo[4,5-b]pyridin-2(3H)-one scaffold plays a pivotal role in molecular interactions and is a significant contributor to the potency of these compounds. This feature is integral to the structure of potent inhibitors of cyclic AMP phosphodiesterase III (PDE III). nih.gov

The key contributions of the 2(3H)-one carbonyl include:

Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor. Crystal structure analyses of related compounds reveal that this carbonyl group participates in strong intermolecular N—H···O hydrogen bonds, which can be crucial for stabilizing the compound within a receptor's binding site or for its crystal packing. nih.gov

Planarity and Conformation : The sp2-hybridized carbonyl carbon contributes to the planarity of the imidazole portion of the ring system. This planarity can be important for effective stacking interactions with aromatic residues in a binding pocket. nih.gov

In the synthesis of related heterocyclic systems, the reactivity of the carbonyl group or its precursors is harnessed to build more complex structures. mdpi.com The transformation of related structures to create the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core has led to very potent cAMP PDE III inhibitors with activity in the nanomolar range. nih.gov

Systematic Structure-Activity Relationship Studies for Specific Biological Targets

Systematic SAR studies have been instrumental in optimizing imidazo[4,5-b]pyridine derivatives for various therapeutic targets.

Antiproliferative Agents: For anticancer applications, SAR studies have revealed several key trends. A study on amidino-substituted imidazo[4,5-b]pyridines identified two lead compounds with sub-micromolar activity against colon carcinoma. nih.gov

Effect of Bromine Substitution : The presence of a bromine atom on the pyridine ring generally increases antiproliferative activity. mdpi.com

Role of the Amidino Group : An unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group on a phenyl ring at the 2-position was found to be highly effective. mdpi.comnih.gov

Table 1: SAR of Amidino-Substituted Imidazo[4,5-b]pyridines as Antiproliferative Agents Data based on findings from referenced studies. nih.gov

CompoundSubstitution on Pyridine RingSubstituent at 2-PositionAntiproliferative Activity (IC50 against SW620)
Compound 10BromoPhenyl with unsubstituted amidino group0.4 µM
Compound 14BromoPhenyl with 2-imidazolinyl amidino group0.7 µM

Src Family Kinase Inhibitors: While on the isomeric imidazo[4,5-c]pyridin-2-one scaffold, SAR for glioblastoma treatment highlighted the importance of the substituent at the N1 and C3 positions. nih.gov

N1-Substituents : Small, bulky alkyl groups like cyclohexyl and tert-butyl were found to be effective. nih.gov

C3-Substituents : A 4-chlorophenyl group at the C3 position was a common feature among the most active compounds. nih.gov

Table 2: SAR of Imidazo[4,5-c]pyridin-2-one Derivatives as Src Inhibitors Data based on findings from referenced studies. nih.gov

CompoundN1-SubstituentC3-SubstituentSrc Kinase Inhibition (IC50)
1eCyclohexyl4-chlorophenyl0.31 µM
1sCyclopentyl3,4-dichlorophenyl0.17 µM

Dual Angiotensin II Receptor Blockers and PPARγ Agonists: An effort to identify dual-acting agents for hypertension and insulin (B600854) resistance led to the optimization of imidazo[4,5-b]pyridines. researchgate.net The SAR indicated that specific aliphatic and aromatic substitutions at various positions were key to achieving the desired dual activity profile. researchgate.net

Conformational Analysis and Stereochemical Requirements for Activity

The three-dimensional structure and conformational flexibility of 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one analogues are critical for their biological activity.

X-ray crystallography studies on similar compounds provide valuable insights. For instance, the crystal structure of 3-Acetyl-6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one shows that the fused ring system is nearly planar. nih.gov Similarly, in 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the imidazo[4,5-b]pyridin-2-one system is almost planar, with the allyl substituent oriented nearly perpendicular to the ring system. nih.gov This planarity of the core is a recurring feature that likely facilitates π-stacking interactions within target binding sites.

Computational methods like Density Functional Theory (DFT) and molecular docking are also employed to understand conformational preferences and binding modes. mdpi.comnih.gov DFT analysis has been used to elucidate the electronic structures and thermodynamic stabilities of metal-ligand complexes of imidazo[4,5-b]pyridine derivatives, highlighting the imidazole nitrogen as a primary binding site. mdpi.com Molecular docking studies have helped to visualize the interactions between these ligands and the amino acid residues of their target enzymes, confirming the importance of specific conformations for effective binding. nih.gov While specific conformational analysis for this compound is not detailed in the provided context, the principles derived from its analogues underscore the importance of a relatively planar core and specific orientations of its substituents for potent biological activity.

Molecular Mechanisms of Action and Biological Target Engagement of 1h Imidazo 4,5 B Pyridin 2 3h One Derivatives

Kinase Inhibition Profiles

Derivatives of the 1H-Imidazo[4,5-b]pyridin-2(3H)-one core structure have been extensively studied, demonstrating significant inhibitory activity against several key kinases and enzymes involved in critical cellular processes. The following sections detail the specific molecular interactions and inhibition profiles for each targeted enzyme class.

Phosphodiesterase 10A (PDE10A) Inhibition and Binding Interactions

A novel series of imidazo[4,5-b]pyridine compounds has been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme that regulates cyclic nucleotide signaling. nih.govnih.govnih.gov The development of this class began with the modification of a previously identified ketobenzimidazole inhibitor, which suffered from poor oral bioavailability. nih.govnih.govresearchgate.net By replacing the ketobenzimidazole core with the imidazo[4,5-b]pyridine scaffold, researchers created compounds with comparable nanomolar potency but without the metabolic liabilities associated with the original morpholine (B109124) group. nih.govresearchgate.net

Structure-activity relationship (SAR) studies revealed that both the imidazole (B134444) ring and a methoxy (B1213986) substituent on the core were crucial for high binding affinity. nih.gov X-ray co-crystal structures of these inhibitors within the human PDE10A catalytic domain provided critical insights into their binding mode. nih.govnih.govacs.org Key interactions include two hydrogen bonds: one between the pyridine (B92270) nitrogen of the imidazo[4,5-b]pyridine core and the amino acid residue Gln716, and another between the pyridine nitrogen of a methylpyridine substituent and Tyr683. nih.gov These interactions anchor the molecule in the active site, leading to potent inhibition. nih.gov Several derivatives demonstrated IC₅₀ values in the low nanomolar range. researchgate.netacs.org

Table 1: PDE10A Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundPDE10A IC₅₀ (nM)
41.1
71.9
12b6.7
24a0.8
24b1.5

Data sourced from ACS Medicinal Chemistry Letters. researchgate.netacs.org

Aurora Kinase (Aurora-A, Aurora-B, Aurora-C) Modulation and Isoform Selectivity

Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases (Aurora-A, -B, and -C) that are critical regulators of mitosis. acs.orgnih.gov A significant focus of research has been to achieve isoform selectivity, particularly for Aurora-A, which is often overexpressed in various cancers. nih.gov The basis for this selective targeting lies in the differences within the ATP-binding pocket of the Aurora isoforms. acs.orgnih.govscienceopen.com Specifically, three amino acid residues differ between Aurora-A and Aurora-B/C: L215, T217, and R220 (in Aurora-A). nih.govacs.orgnih.gov

By exploiting these structural differences through computational modeling and strategic derivatization at the C7-position of the imidazo[4,5-b]pyridine ring, researchers have successfully designed inhibitors with high selectivity for Aurora-A over Aurora-B. acs.orgnih.govacs.org The threonine residue at position 217 (T217) in Aurora-A has been identified as a critical determinant of this selectivity. acs.orgnih.govnih.gov Mutagenesis studies where T217 was altered confirmed its essential role; mutants were significantly less sensitive to the selective inhibitors. acs.orgnih.govnih.govscienceopen.com Compounds such as 28c and 40f emerged from these studies as highly potent and selective inhibitors of Aurora-A in both biochemical and cellular assays. acs.orgnih.gov

Table 2: Inhibition of Aurora Kinases by Selective Imidazo[4,5-b]pyridine Derivatives
CompoundAurora-A IC₅₀ (μM)Aurora-B IC₅₀ (μM)Selectivity (Fold, B/A)
28c0.0173.80224
40f0.0051.90380

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Dual FLT3/Aurora Kinase Inhibition

Further optimization of the imidazo[4,5-b]pyridine scaffold led to the discovery of compounds with potent dual inhibitory activity against both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.orgnih.gov This dual-targeting profile is particularly relevant for treating acute myeloid leukemia (AML), where activating mutations in FLT3, such as the internal tandem duplication (FLT3-ITD), are common and confer a poor prognosis. nih.govacs.orgcapes.gov.br

One standout preclinical candidate, compound 27e, demonstrated potent, low-nanomolar affinity for Aurora-A, Aurora-B, and wild-type FLT3. nih.govacs.orgnih.govbohrium.com Crucially, it retained high potency against clinically relevant FLT3 mutants, including FLT3-ITD and the D835Y mutation, which can confer resistance to other therapies. nih.govacs.orgnih.gov Kinome screening confirmed that compound 27e is a potent dual inhibitor with few off-target activities. nih.govacs.org In vivo studies showed that this compound effectively inhibited tumor growth in an FLT3-ITD-positive AML xenograft model, with biomarker modulation consistent with the dual inhibition of both FLT3 and Aurora kinase pathways. nih.govacs.orgnih.gov

Table 3: Dissociation Constants (Kd) of Compound 27e for FLT3 and Aurora Kinases
Target KinaseKd (nM)
Aurora-A7.5
Aurora-B48
FLT3 (Wild Type)6.2
FLT3-ITD38
FLT3 (D835Y)14

Data sourced from the Journal of Medicinal Chemistry and PubMed Central. nih.govacs.orgnih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition

In the search for new anti-tubercular agents, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed and synthesized. nih.govnih.govresearchgate.net These compounds were investigated as potential inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. longdom.org DprE1 is a critical precursor for the synthesis of arabinans, making it an attractive target for new tuberculosis therapies. longdom.org

While direct enzymatic inhibition data is part of ongoing investigation, several analogues demonstrated potent in vitro activity against Mycobacterium tuberculosis (H37Rv). nih.govnih.gov Computational docking studies support the hypothesis that these compounds interact favorably with the DprE1 active site, suggesting this as their likely mechanism of action. nih.govnih.gov Four compounds in particular—5c, 5g, 5i, and 5u—were identified as the most potent in the series, with sub-micromolar Minimum Inhibitory Concentration (MIC) values. nih.govnih.govresearchgate.net

Table 4: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundMIC against M. tuberculosis (μmol/L)
5c0.6
5g0.5
5i0.8
5u0.7

Data sourced from Chemical Centre Journal. nih.gov

Src Family Kinase Inhibition

Research into treatments for glioblastoma multiforme (GBM), an aggressive brain tumor, has explored the inhibition of Src family kinases (SFKs). tandfonline.comnih.govnih.gov A series of derivatives based on the closely related imidazo[4,5-c]pyridin-2-one scaffold were designed and synthesized as SFK inhibitors. tandfonline.comnih.gov SFKs, particularly the members c-Src and Fyn, are non-receptor tyrosine kinases whose deregulation plays a key role in GBM development. nih.gov

Several compounds from this series exhibited potent inhibition of Src and Fyn in the submicromolar range. tandfonline.comnih.gov The most active compounds, including 1d, 1e, 1q, and 1s, were subsequently shown to have effective antiproliferative activity against multiple GBM cell lines. tandfonline.comnih.gov Molecular dynamics simulations suggest that these compounds bind within the ATP binding site of the SFKs, and ADME predictions indicate that the lead compound, 1s, has properties consistent with a central nervous system drug. tandfonline.comnih.gov

Table 5: Src Family Kinase Inhibition by Imidazo[4,5-c]pyridin-2-one Derivatives
CompoundSrc IC₅₀ (μM)Fyn IC₅₀ (μM)
1d0.290.31
1e0.270.30
1q0.320.28
1s0.260.31

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The imidazo[4,5-c]pyridine core has also been utilized as a scaffold for designing inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the DNA damage repair process. researchgate.net Inhibition of PARP-1 can lead to the death of cancer cells, particularly those with defective DNA repair pathways. researchgate.net A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed through the bioisosteric replacement of a phenyl ring in a known inhibitor, Veliparib. researchgate.net

Docking studies of these compounds into the PARP-1 active site revealed key interactions, including hydrogen bonds formed by the amide group with the critical amino acid residues Ser904 and Gly863. researchgate.net Among the synthesized compounds, derivative II-4 was particularly effective, displaying impressive PARP-1 inhibition with an IC₅₀ value of 0.51 nM and potent anti-proliferative activity against cancer cell lines. researchgate.net

Table 6: PARP-1 Inhibition by Imidazo[4,5-c]pyridinecarboxamide Derivative
CompoundPARP-1 IC₅₀ (nM)
II-40.51

Data sourced from a 2022 study on novel PARP-1 inhibitors. researchgate.net

Receptor Ligand Interactions

Beyond kinase inhibition, the imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for designing ligands that interact with G-protein coupled receptors (GPCRs), demonstrating its broad applicability in medicinal chemistry.

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is found almost exclusively in the central nervous system and is a target for cognitive enhancement therapies. nih.govmdpi.com A series of novel 3H-imidazo[4,5-b]pyridine derivatives have been developed as non-sulfonamide 5-HT6 receptor ligands. nih.gov

Specifically, one derivative, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (compound 17), was identified as a potent 5-HT6 receptor partial inverse agonist. nih.gov It exhibits high affinity for the receptor (Ki = 6 nM) and effectively inhibits its signaling (IC50 = 17.6 nM). nih.gov Unlike other 5-HT6R antagonists that also act as inverse agonists at cyclin-dependent kinase 5 (Cdk5), this compound had no such effect, indicating a more selective mechanism of action. nih.gov

The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a major strategy for treating hypertension. nih.gov Imidazo[4,5-b]pyridine-based compounds have been developed as potent and orally active AT1 receptor antagonists. nih.govnih.gov These antagonists are designed to specifically displace angiotensin II from the AT1 receptor, thereby blocking its physiological effects, which include vasoconstriction and aldosterone (B195564) release. nih.gov

Extensive structure-activity relationship (SAR) studies have been performed on this class of compounds. For example, replacing the 4-phenylquinoline (B1297854) fragment of one series of antagonists with a 4-phenylisoquinolinone scaffold resulted in derivatives with high affinity for the AT1 receptor. nih.gov Further optimization led to the identification of compounds like (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine, which was a potent AT1 receptor blocker with an IC50 of 1.6 nM. researchgate.netosti.gov

Derivative SeriesTarget ReceptorPotency (IC50)Research Focus
Imidazo[4,5-b]pyridine-basedAT1N/AAntihypertensive
4-phenylisoquinolinone-imidazo[4,5-b]pyridinesAT1High AffinityStructure-activity relationships
Indene-imidazo[4,5-b]pyridinesAT11.6 nMDual AT1/PPARγ activity

Thromboxane (B8750289) A2 Receptor Antagonism

Derivatives of 1H-imidazo[4,5-b]pyridine have been synthesized and evaluated as potential antagonists for the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor. nih.gov The affinity of these compounds for TXA2/PGH2 receptors on washed human platelets is a key measure of their activity. nih.gov

Notably, the potency of imidazo[4,5-b]pyridine derivatives is comparable to that of related benzimidazole (B57391) compounds. nih.gov One particular derivative, 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (UP 116-77), has been identified as a promising candidate for further development due to its significant pharmacological profile. nih.gov

Table 1: Affinity of Imidazo[4,5-b]pyridine and Benzimidazole Derivatives for TXA2/PGH2 Receptors

Compound Series Ki (nM)
Compound 11q Benzimidazole 6
Compound 23c Imidazo[4,5-b]pyridine 7
Compound 11b Benzimidazole (shorter side chain) 5600
Compound 11c Benzimidazole (shorter side chain) 1700

NMDA Receptor Antagonism

Substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones have been investigated for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the brain. google.com Specifically, these compounds have been identified as modulators of the GluN2B subunit, which is part of the NMDA receptor complex. google.com The NMDA receptor is involved in crucial neurological processes, including synaptic plasticity, memory, and learning. google.com Its dysregulation is implicated in various neurological conditions. The development of antagonists that can selectively target specific subunits of the NMDA receptor, such as GluN2B, is a significant area of research for therapeutic intervention in diseases associated with NMDA receptor activity. google.com

Inhibition of Enzymes Involved in Pathogen Metabolism (e.g., Glucosamine-6-phosphate synthase)

The imidazo[4,5-b]pyridine scaffold is a core component of molecules with demonstrated antimicrobial and fungicidal properties. researchgate.net These biological activities often stem from the inhibition of essential enzymes in pathogen metabolism.

One such target is glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall. mdpi.com While research has specifically highlighted imidazo[4,5-c]pyridine derivatives as potential inhibitors of this enzyme, the broader class of imidazopyridines is recognized for its antimicrobial potential. mdpi.comnih.gov

Furthermore, certain imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against other crucial pathogen enzymes. For example, some derivatives effectively inhibit the growth of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by targeting its methionyl-tRNA synthetase. mdpi.com This enzyme is vital for protein synthesis in the parasite. mdpi.com One specific imidazopyridine compound demonstrated a potent inhibitory effect on this enzyme with an IC₅₀ value of less than 50 nM. mdpi.com

Cellular Pathway Perturbation and Downstream Signaling Effects

As structural analogues of purines, imidazo[4,5-b]pyridine derivatives can interact with a variety of significant biomolecules, including proteins, DNA, and RNA, leading to the perturbation of cellular pathways. nih.gov

A key mechanism through which these compounds exert their effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling. Derivatives of 1H-imidazo[4,5-b]pyridine have been developed as potent inhibitors of the c-Met kinase. nih.gov These inhibitors were found to effectively block Met phosphorylation and its downstream signaling pathways, which are often dysregulated in cancer. nih.gov This inhibition, in turn, suppressed the proliferation of c-Met-dependent cancer cells at submicromolar concentrations. nih.gov

Additionally, the imidazo[4,5-b]pyridine core is found in inhibitors of other important kinases, such as Aurora kinases, which are involved in cell cycle regulation. nih.gov The ability of these compounds to interfere with fundamental cellular processes like cell division and signaling cascades underscores their potential as targeted therapeutic agents. The study of how these molecules perturb cellular functions is often approached by analyzing changes in gene expression in response to the compound, revealing the "signaling footprints" of the molecule. nih.gov

Computational and Theoretical Chemistry Applications in 1h Imidazo 4,5 B Pyridin 2 3h One Research

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Energy Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives. researchgate.netmdpi.com These calculations provide detailed information on molecular geometry, vibrational frequencies, and electronic properties. researchgate.netsemanticscholar.org

Key Research Findings:

Structural Validation: DFT calculations have been successfully employed to optimize the molecular structures of imidazo[4,5-b]pyridine derivatives, with the theoretical parameters showing excellent agreement with experimental data from X-ray diffraction. researchgate.netphyschemres.org

Electronic Properties: The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. physchemres.orgmdpi.comresearchgate.net A smaller energy gap suggests higher reactivity, which can be correlated with the biological activity of the compounds. physchemres.org For instance, in a study of phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO→LUMO orbital transfer was observed to occur over the phenyl-3H-imidazo[4,5-b]pyridine skeleton. mdpi.com

Charge Distribution and Reactivity Descriptors: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to understand charge distribution, intramolecular charge transfer, and identify reactive sites within the molecule. mdpi.comwu.ac.th These analyses help in predicting how the molecule will interact with biological targets. mdpi.com Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity are also calculated from HOMO and LUMO energies to quantify the molecule's reactivity. physchemres.org

Interactive Data Table: Quantum Chemical Properties of Imidazo[4,5-b]pyridine Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)ApplicationReference
Phenyl-3H-imidazo[4,5-b]pyridine derivativesVariesVariesVariesAntimicrobial mdpi.com
Iron(III) Porphyrin Complex--0.9042Catalysis physchemres.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. mdpi.comresearchgate.net This method is instrumental in structure-based drug design for identifying potential inhibitors and understanding their mechanism of action at the molecular level. nih.govnih.gov

Key Research Findings:

Target Identification and Binding Mode: Docking studies on imidazo[4,5-b]pyridine derivatives have identified their potential to interact with various biological targets, including dihydrofolate reductase (DHFR), lumazine (B192210) synthase, and various kinases. mdpi.comnih.gov These studies reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Structure-Activity Relationship (SAR) Insights: By comparing the docking scores and binding modes of a series of derivatives, researchers can rationalize their structure-activity relationships. For example, in a study of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, docking simulations, in conjunction with 3D-QSAR, helped to identify key structural requirements for potent inhibitory activity. nih.gov

Virtual Screening: Molecular docking is a primary tool for virtual screening of large compound libraries to identify novel hits. pensoft.net For instance, it has been used to screen for potential inhibitors of enzymes like Plasmodium falciparum 5-aminolevulinate synthase. nih.gov

Interactive Data Table: Molecular Docking of Imidazo[4,5-b]pyridine Derivatives
Derivative ClassTarget ProteinKey InteractionsApplicationReference
Imidazo[4,5-b]pyridinesDHFRHydrogen bonds, hydrophobic interactionsAntimicrobial mdpi.com
[1H,3H] imidazo[4,5-b] pyridinesLumazine synthaseHydrogen bonding, hydrophobic, aromatic, van der Waals forcesAntimicrobial nih.gov
Imidazo[4,5-b]pyridinesAurora A kinaseNot specifiedAnticancer nih.gov
Imidazo[4,5-b]pyridine derived acrylonitrilesTubulinNot specifiedAnticancer nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that occur over time. researchgate.netnih.govpeerj.com

Key Research Findings:

Complex Stability: MD simulations are used to evaluate the stability of the docked poses of imidazo[4,5-b]pyridine derivatives within the active site of their target proteins. pensoft.netnih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to confirm the stability of the complex. pensoft.net

Binding Free Energy Calculations: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are often coupled with MD simulations to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. pensoft.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govmdpi.comspringernature.com This model can then be used as a 3D query to screen large chemical databases for novel compounds with the desired activity. nih.govnih.govresearchgate.net

Key Research Findings:

Model Generation: Pharmacophore models have been successfully generated for various targets based on the structures of known active imidazo[4,5-b]pyridine derivatives or the ligand-binding site of a protein. nih.govnih.gov

Virtual Screening Cascade: This approach is a powerful tool for hit identification. springernature.comresearchgate.net For example, a pharmacophore model combined with virtual screening was used to identify potential inhibitors of PD-L1 from a library of marine natural products. nih.gov The process typically involves filtering large databases to retrieve a smaller, more manageable set of compounds for further evaluation by molecular docking and in vitro testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models can then be used to predict the activity of newly designed compounds.

Key Research Findings:

Predictive Models: 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been applied to imidazo[4,5-b]pyridine derivatives to build predictive models for their inhibitory activities against targets like Aurora A kinase. nih.gov

Model Validation: The robustness and predictive power of these models are rigorously validated using statistical methods, including cross-validation (r(cv)²) and external validation on a test set of compounds (r(pred)²). nih.gov

Design of Novel Compounds: The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus guiding the design of more potent analogues. nih.gov A study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors reported the development of highly predictive CoMFA and CoMSIA models, which were then used to propose new analogues with potentially improved potencies. nih.gov

Advanced Analytical Techniques in the Research of 1h Imidazo 4,5 B Pyridin 2 3h One Derivatives

High-Resolution Spectroscopic Methods for Structure Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic signals for the protons on the pyridine (B92270) ring.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show distinct peaks for the ethyl carbons, the aromatic carbons of the pyridine ring, and the carbonyl carbon (C=O) of the imidazolone (B8795221) ring, typically in the range of 150-160 ppm. nih.gov

Spectroscopic data for related imidazo[4,5-c]pyridin-2(3H)-one derivatives illustrate the application of these techniques. nih.gov For instance, the structures of various N-substituted derivatives have been confirmed using ¹H and ¹³C NMR. uctm.edu

Interactive Table: Representative NMR Data for a Substituted 1H-Imidazo[4,5-c]pyridin-2(3H)-one Derivative (Data derived from 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one) nih.gov

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.79DoubletPyridine ring H
¹H7.61DoubletPhenyl ring H
¹H6.77DoubletPyridine ring H
¹H3.65DoubletN-CH₂ (isobutyl)
¹H2.12MultipletCH (isobutyl)
¹H0.92DoubletCH₃ (isobutyl)
¹³C153.29SingletC=O (imidazolone)
¹³C143.82SingletPyridine ring C
¹³C137.01SingletImidazole (B134444) ring C
¹³C48.58SingletN-CH₂ (isobutyl)
¹³C27.86SingletCH (isobutyl)
¹³C20.21SingletCH₃ (isobutyl)

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups. For 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives, key vibrational bands include a strong absorption for the carbonyl (C=O) group of the lactam ring, typically around 1610–1785 cm⁻¹, and bands corresponding to N-H stretching in the parent compound or C-H stretching from alkyl substituents. researchgate.net

Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, often revealing the protonated molecular ion [M+H]⁺. nih.gov This confirms the molecular formula and can be used to study fragmentation patterns, which offer further structural clues. asianpubs.orgresearchgate.net Studies on related imidazo[4,5-b]pyridine scaffolds have utilized ESI-MS to characterize metal-ligand complexes, demonstrating the technique's versatility. mdpi.com

X-ray Crystallography for Definitive Structural Assignment and Ligand-Protein Complex Characterization

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional arrangement of atoms in a molecule.

This technique has been successfully applied to derivatives of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,s-b]pyridin-2(3H)-one revealed that the fused ring system is nearly planar. nih.gov Similarly, the structure of 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one was confirmed by X-ray diffraction, showing the acetyl group is only slightly twisted relative to the imidazo[4,5-b]pyridine system. nih.gov This level of detail is crucial for understanding the molecule's conformation and how it might interact with biological targets.

Interactive Table: Crystallographic Data for 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one nih.gov

ParameterValue
Chemical FormulaC₈H₆BrN₃O₂
Molecular Weight256.07
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.8302 (15)
b (Å)9.645 (3)
c (Å)9.809 (3)
α (°)81.542 (7)
β (°)85.735 (7)
γ (°)89.676 (8)
Volume (ų)450.8 (2)
Z (molecules/unit cell)2

Beyond confirming the structure of the small molecule itself, X-ray crystallography is a cornerstone of structure-based drug design. mdpi.com Derivatives of imidazo[4,5-b]pyridine have been identified as inhibitors of targets like focal adhesion kinase (FAK). nih.gov By co-crystallizing an inhibitor with its target protein, researchers can visualize the precise binding mode. frontiersin.org This provides invaluable insight into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for affinity and selectivity, directly guiding the design of more potent and specific therapeutic agents. nih.govspringernature.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are essential for both the synthesis and quality control of 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives. They are used to monitor the progress of reactions, isolate the desired products, and determine their purity with high accuracy.

Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique widely used to monitor the progress of a chemical reaction. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (eluent), chemists can visualize the disappearance of starting materials and the appearance of the product. nih.gov In the synthesis of imidazo[4,5-b]pyridine derivatives, reactions are often monitored by TLC, and the resulting crude products are purified using column chromatography on silica gel with eluents like ethyl acetate/hexane mixtures. uctm.edunih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the gold standard for assessing the purity of final compounds. A validated Reversed-Phase HPLC (RP-HPLC) method is typically developed for each new derivative. nih.gov

Key components of an HPLC method for these compounds include:

Stationary Phase: An octadecyl (C18) silica column is commonly used. nih.gov

Mobile Phase: A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is used as the eluent. nih.govsemanticscholar.org

Detection: Ultraviolet (UV) detection is employed, with the wavelength set to a maximum absorbance of the analyte to ensure high sensitivity. nih.gov

The method is validated for parameters like linearity, precision, accuracy, and selectivity to ensure it is reliable for its intended purpose. nih.gov

Interactive Table: Typical RP-HPLC Parameters for Analysis of Related Heterocyclic Compounds nih.gov

ParameterDescription
Column LiChrosorb 100 RP-18 (5 µm)
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2)
Detection UV at 239 nm
Standard Phenacetin (Internal Standard)
Application Purity determination and quantification

By combining these advanced analytical techniques, researchers can confidently synthesize, purify, and characterize derivatives of this compound, laying a solid foundation for further investigation into their chemical and biological properties.

Emerging Research Areas and Broader Applications of 1h Imidazo 4,5 B Pyridin 2 3h One Chemistry

Development of Novel Therapeutic Modalities

The inherent bioactivity of the imidazo[4,5-b]pyridine core has made it a focal point in the search for new drugs. uctm.edu Researchers have successfully developed derivatives with a wide range of therapeutic applications by modifying the core structure. These compounds are being investigated for their potential to treat a variety of conditions, from cancers to infectious diseases. nih.govmdpi.com

Detailed research has identified several key areas of therapeutic interest:

Anticancer Activity: A significant portion of research has focused on the development of imidazo[4,5-b]pyridine derivatives as anticancer agents. nih.govmdpi.com These compounds often function as kinase inhibitors, which are crucial for regulating cell processes like proliferation and survival. Derivatives have shown potent inhibitory activity against Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), both of which are promising targets in cancer therapy. nih.govmdpi.comacs.org The overexpression of Aurora kinases, for instance, is linked to the carcinogenesis of various cancers, making inhibitors based on this scaffold highly valuable. nih.govmdpi.com

Antimicrobial and Antiviral Effects: Various analogues have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. researchgate.netnih.govresearchgate.net Some derivatives have been specifically highlighted for their effectiveness against bacteria like Bacillus cereus and Escherichia coli. nih.govmdpi.com Furthermore, antiviral properties have also been reported, underscoring the scaffold's versatility in combating infectious diseases. nih.govmdpi.com

Anti-inflammatory and CNS Applications: The scaffold is also a promising candidate for developing anti-inflammatory drugs and treatments for central nervous system (CNS) disorders. nih.govmdpi.com For example, specific derivatives have been investigated as potent and selective BET inhibitors for managing neuropathic pain. figshare.com A notable real-world application is the use of 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one as an intermediate in the synthesis of Rimegepant, a medication for treating migraines. chemicalbook.com

Table 1: Selected 1H-Imidazo[4,5-b]pyridin-2(3H)-one Derivatives and Their Therapeutic Potential This table is interactive. You can sort and filter the data.

Derivative Name/Class Therapeutic Area Specific Target/Activity Reference(s)
2,6-Disubstituted Imidazo[4,5-b]pyridines Anticancer Antiproliferative activity against various cancer cell lines. nih.gov
Amidino-Substituted Imidazo[4,5-b]pyridines Anticancer, Antiviral Potent activity against colon carcinoma; moderate activity against respiratory syncytial virus (RSV). mdpi.com
Imidazo[4,5-b]pyridine Derivatives Anticancer Inhibition of Aurora Kinase A (AURKA). nih.govmdpi.com
Imidazo[4,5-b]pyridine Derivatives Neuropathic Pain Potent and selective BET inhibitors. figshare.com
Imidazo[4,5-c]pyridin-2-one Derivatives Anticancer (Glioblastoma) Inhibition of Src family kinases (SFKs). nih.gov
Dual FLT3/Aurora Kinase Inhibitors Anticancer (Leukemia) Potent inhibition of FLT3, FLT3-ITD, and Aurora kinases. acs.org

Applications in Material Science: Corrosion Inhibition Studies

Beyond medicine, the chemical properties of imidazo[4,5-b]pyridine derivatives make them effective in industrial applications, particularly in material science as corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen and oxygen are known to be efficient inhibitors because they can adsorb onto a metal's surface, forming a protective barrier against corrosive agents. researchgate.nettandfonline.com

Studies have demonstrated that derivatives such as 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine are effective corrosion inhibitors for mild steel in acidic environments like 1 M HCl. researchgate.netnajah.eduimist.ma Key findings from this research indicate:

The inhibition efficiency increases as the concentration of the imidazo[4,5-b]pyridine inhibitor rises. researchgate.netnajah.eduresearchgate.net

These compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

The adsorption of the inhibitor molecules onto the mild steel surface follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.netnajah.edu

Quantum chemical calculations support experimental results, showing how the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contributes to its inhibitory action. researchgate.netnajah.edu

Table 2: Performance of Imidazo[4,5-b]pyridine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl This table is interactive. You can sort and filter the data.

Inhibitor Compound Methodology Key Findings Reference(s)
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Mass Loss, Polarization, EIS, Quantum Calculations Inhibition efficiency increases with concentration; acts as a mixed-type inhibitor; adsorption obeys Langmuir isotherm. researchgate.netresearchgate.net
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine Gravimetric, Polarization, EIS, DFT Inhibition efficiency improves with higher concentration; adsorption follows Langmuir isotherm; confirmed as an efficient inhibitor. najah.eduimist.ma

Challenges and Future Directions in the Research and Development of Imidazo[4,5-b]pyridin-2(3H)-one Analogues

To address these synthetic difficulties, researchers are developing more strategic and efficient methodologies. These include one-pot tandem reactions, the use of environmentally benign "green" solvents like water-isopropanol mixtures, and the application of novel catalysts to improve reaction yields and selectivity. researchgate.netnih.govmdpi.comacs.org

Future research in this field is poised to advance in several key directions:

Expansion of Chemical Diversity: There is a continuing effort to synthesize novel analogues to explore new structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity for specific biological targets. nih.govmdpi.comnih.gov

New Therapeutic Targets: While significant progress has been made in areas like oncology, researchers are expanding their focus to other diseases, including autoimmune disorders, metabolic diseases, and a broader range of viral and parasitic infections. nih.govmdpi.com

Computational Chemistry: The use of computational tools like Density Functional Theory (DFT) and molecular docking is becoming increasingly integral. These methods help predict the biological activity of new molecules, elucidate their mechanism of action, and guide the design of more effective and selective compounds, thereby saving time and resources in the lab. nih.govresearchgate.net

Strategic Opportunities for Collaborative Academic and Industrial Research

The journey of a compound from a laboratory concept to a marketable product is long, expensive, and complex, making collaborations between academia and industry not just beneficial, but often essential. researchgate.netchemistryviews.org Such partnerships create a symbiotic relationship where the distinct strengths of each sector are leveraged to accelerate innovation. nih.govdrugbank.com

In the context of imidazo[4,5-b]pyridin-2(3H)-one chemistry, these collaborations hold immense strategic value:

Bridging the Innovation Gap: Academic institutions are hubs of fundamental research and high-risk, high-reward discovery. nih.gov They can focus on developing novel synthetic routes, exploring the fundamental biology of new targets, and synthesizing diverse libraries of imidazo[4,5-b]pyridine analogues. Industry partners, in turn, possess the extensive resources, infrastructure, and experience required for high-throughput screening, lead optimization, navigating complex regulatory pathways, and conducting large-scale clinical trials. drugbank.com

Focus on Translational Research: A common model involves academic labs discovering promising new compounds, which are then licensed to or co-developed with a pharmaceutical company. For a field as promising as kinase inhibition, an academic group might identify a novel imidazo[4,5-b]pyridine derivative with potent activity, while an industrial partner would conduct the preclinical and clinical development needed to turn it into a viable drug. acs.org

Mutual Benefits: These partnerships provide industry with a pipeline of innovative ideas and potential new products. researchgate.net For academia, they offer access to crucial funding, sophisticated research tools, and real-world problems that can drive research. researchgate.netnih.gov They also provide invaluable training opportunities for students and postdoctoral researchers, preparing them for careers in the pharmaceutical or chemical industries. researchgate.net

For successful collaboration, clear communication and well-defined agreements regarding intellectual property (IP), publication rights, and project goals are critical to align the different cultures and priorities of academia and industry. researchgate.netnih.gov By fostering these strategic partnerships, the full therapeutic and industrial potential of 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and its related chemistry can be more rapidly and effectively realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of 2,3-diaminopyridine derivatives under acidic or thermal conditions. For example, nitration in HNO₃/Ac₂O systems has been used to introduce nitro groups, with reaction time and temperature critical for minimizing side products . Alternative routes include chemoselective reductive amination or Pd-catalyzed coupling, where ligand choice (e.g., Xantphos) and base (e.g., Cs₂CO₃) significantly affect selectivity and yield .

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for studying thermal behavior. For instance, DSC can identify exothermic decomposition events, while TGA quantifies mass loss. Data should be cross-validated with dynamic heating rates (e.g., 10°C/min in N₂ atmosphere) to model kinetic parameters like activation energy .

Q. What spectroscopic techniques are essential for structural confirmation of derivatives?

  • Methodological Answer : ¹H NMR and IR spectroscopy are foundational. ¹H NMR resolves substituent positioning (e.g., ethyl group integration at δ ~1.3 ppm for -CH₂CH₃), while IR confirms carbonyl stretches (~1700 cm⁻¹ for the 2(3H)-one moiety). High-resolution mass spectrometry (HRMS) provides molecular ion validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), aiding in reactivity analysis. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilic attack susceptibility. Solvent effects (PCM model) refine predictions for polar protic environments .

Q. What strategies resolve structural ambiguities in X-ray crystallography for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for refinement. Challenges like twinning or disorder require iterative refinement with restraints (e.g., SIMU/DELU for thermal parameters) and validation via R-factor convergence (<5%). High-resolution data (<1.0 Å) improve electron density maps for ambiguous regions .

Q. How can researchers optimize selectivity in Pd-catalyzed aminations during synthetic scale-up?

  • Methodological Answer : Ligand screening (e.g., BrettPhos vs. t-BuXPhos) and ammonia surrogates (e.g., NH₄OAc) reduce competing side reactions. Kinetic studies under inert atmospheres (Ar/Glovebox) and in situ monitoring (HPLC) help identify intermediates. Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways .

Q. What mechanistic insights explain unexpected rearrangements during synthesis (e.g., ring expansion)?

  • Methodological Answer : Acid-mediated rearrangements, such as the formation of 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one from hydrazine precursors, can be probed via isotopic labeling (¹⁵N NMR) and trapping experiments. Computational transition-state modeling identifies key intermediates (e.g., protonated nitrenes) .

Q. How do structural modifications impact biological activity (e.g., antiviral or kinase inhibition)?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution at positions 1, 3, and 6. For antiviral activity (e.g., varicella-zoster virus), electron-deficient substituents (e.g., -NO₂) enhance potency (EC₅₀ = 61.70 μM for 26c). Kinase inhibition (e.g., Akt1) relies on hydrophobic interactions with the ATP-binding cleft, validated via co-crystallography (e.g., PDB: 4EKL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.